molecular formula C20H24ClN3O3 B056896 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide CAS No. 112885-23-1

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide

Cat. No. B056896
M. Wt: 389.9 g/mol
InChI Key: HLPODFYVEMCHBL-UHFFFAOYSA-N
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Description

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide, also known as BMS-986001, is a novel compound with potential therapeutic applications in the field of oncology. The compound belongs to the class of small-molecule inhibitors that target the bromodomain and extra-terminal (BET) proteins. BET proteins are known to play a crucial role in regulating gene expression, and their dysregulation has been implicated in the development of various cancers.

Mechanism Of Action

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide exerts its anti-tumor effects by selectively binding to the bromodomains of the BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, such as c-Myc and Bcl-2, and the upregulation of tumor suppressor genes, such as p21 and p27. The net result is the induction of apoptosis and cell cycle arrest in cancer cells.

Biochemical And Physiological Effects

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor effects, 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been shown to have anti-inflammatory properties, which may have therapeutic implications in various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide is its specificity for the BET proteins, which minimizes off-target effects and reduces the risk of toxicity. However, the compound's potency and selectivity can also pose challenges in terms of dosing and administration in preclinical and clinical studies. Another limitation is the potential for resistance to develop, as has been observed with other BET inhibitors.

Future Directions

Several potential future directions for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide research include:
1. Combination therapy: 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide may be used in combination with other anti-cancer agents to enhance its efficacy and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide may help to identify patients who are most likely to benefit from the treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide in various cancer types.
4. Mechanistic studies: Further studies are needed to elucidate the precise mechanisms of action of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide and its effects on gene expression and epigenetic regulation.
5. Drug development: The development of more potent and selective BET inhibitors may lead to the development of more effective anti-cancer therapies.

Synthesis Methods

The synthesis of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-benzyl-2-morpholinylmethanamine to yield the intermediate, which is subsequently reacted with 4-aminobenzamide to obtain the final product.

Scientific Research Applications

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). Preclinical studies have shown that 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide exhibits potent anti-tumor activity by inhibiting the BET proteins, which are known to regulate the expression of genes that promote cancer cell proliferation and survival.

properties

CAS RN

112885-23-1

Product Name

4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C20H24ClN3O3/c1-26-19-10-18(22)17(21)9-16(19)20(25)23-11-15-13-24(7-8-27-15)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13,22H2,1H3,(H,23,25)

InChI Key

HLPODFYVEMCHBL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N

synonyms

4-ABMMB
4-amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide

Origin of Product

United States

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